3-Propilidenopirrolidina

Descripción general

Descripción

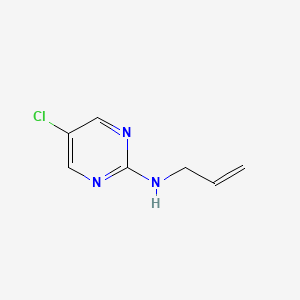

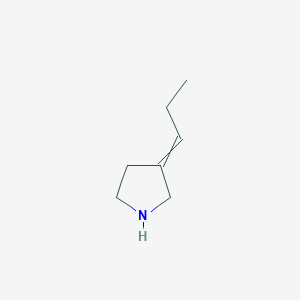

3-Propylidenepyrrolidine is a chemical compound with the molecular formula C7H13N . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrrolidine-based compounds, such as 3-Propylidenepyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-Propylidenepyrrolidine is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine-based compounds, including 3-Propylidenepyrrolidine, are known for their diverse chemical reactions . These reactions often involve the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte de la 3-Propilidenopirrolidina, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Desarrollo de antibacterianos

Las pirrolidina-2,3-dionas, que pueden derivarse de la this compound, se han identificado como potenciales inhibidores de PBP3, una proteína de unión a la penicilina de Pseudomonas aeruginosa . Este descubrimiento ofrece oportunidades para atacar cepas bacterianas multirresistentes .

Química verde

La aplicación de la síntesis orgánica asistida por microondas (MAOS) para la síntesis de pirrolidinas, incluida la this compound, ha tenido un fuerte impacto, lo que permite aumentar la eficiencia sintética y también respalda la nueva era de la química verde .

Diversidad estructural en el diseño de fármacos

Los sistemas cíclicos saturados heteroatómicos como la pirrolidina permiten una mayor posibilidad de generar diversidad estructural en el diseño de fármacos . Esto es particularmente importante en el desarrollo de fármacos clínicamente activos, que dependen cada vez más del uso de andamiajes heterocíclicos .

5. Influencia de los factores estéricos en la actividad biológica La estereogenicidad de los carbonos del anillo de pirrolidina destaca cómo los diferentes isómeros estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos . Esto se debe a los diferentes modos de unión a las proteínas enantioselectivas .

Exploración del espacio farmacoforico

La hibridación sp3 del anillo de pirrolidina aumenta la posibilidad de explorar eficientemente el espacio farmacoforico . Este es un aspecto crucial en el campo del descubrimiento de fármacos, donde la identificación de farmacoforos (las características de una molécula que son necesarias para su actividad biológica) es un paso importante .

Mecanismo De Acción

- However, we can explore related pyrrolidine compounds to gain insights. Pyrrolidine derivatives have been studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects .

Target of Action

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development . 🌟

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Propylidenepyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3-Propylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Propylidenepyrrolidine can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-Propylidenepyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Propylidenepyrrolidine to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, 3-Propylidenepyrrolidine can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Propylidenepyrrolidine can change over time. Studies have shown that the stability and degradation of 3-Propylidenepyrrolidine can influence its long-term effects on cellular function . For example, prolonged exposure to 3-Propylidenepyrrolidine can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of 3-Propylidenepyrrolidine can also have biological activity, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of 3-Propylidenepyrrolidine vary with different dosages in animal models. At low doses, 3-Propylidenepyrrolidine may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for 3-Propylidenepyrrolidine to exert its biological effects .

Metabolic Pathways

3-Propylidenepyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, 3-Propylidenepyrrolidine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Propylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Propylidenepyrrolidine in different cellular compartments . For example, 3-Propylidenepyrrolidine may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 3-Propylidenepyrrolidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Propylidenepyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Propiedades

IUPAC Name |

3-propylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIXFAYVZOLAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1563461-47-1 | |

| Record name | 3-propylidenepyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol](/img/structure/B1470477.png)

![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)